FTI-2148

Descripción general

Descripción

FTI-2148 es un compuesto peptidomimético que contiene imidazol y actúa como un inhibidor de la farnesiltransferasa. Se utiliza principalmente en la investigación científica para estudiar la inhibición de la farnesilación de proteínas, una modificación postraduccional esencial para la función de diversas proteínas, incluida la familia Ras de GTPasas .

Métodos De Preparación

FTI-2148 se sintetiza a través de una serie de reacciones químicas. Un método implica la aminación reductora del aducto de éster metílico de metionina de ácido 2-(2-metilfenil)-4-aminometilbenzoico con 1-tritil-4-formil-imidazol, seguido de desprotección y desesterificación usando hidróxido de litio

Análisis De Reacciones Químicas

FTI-2148 experimenta varias reacciones químicas, que incluyen:

Inhibición de la farnesilación: This compound inhibe la farnesilación de proteínas como HDJ2 en células NIH3T3 transformadas por Ras.

Inhibición de la geranilgeranilación: Aunque inhibe preferentemente la farnesiltransferasa, this compound también muestra cierta actividad contra la geranilgeraniltransferasa.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de this compound a concentraciones alrededor de 30 μM en experimentos de cultivo celular . Los principales productos formados a partir de estas reacciones son proteínas no farnesiladas y no geranilgeraniladas, lo que puede conducir a la inhibición del crecimiento celular y la inducción de apoptosis en células cancerosas .

Aplicaciones Científicas De Investigación

FTI-2148 tiene varias aplicaciones de investigación científica:

Investigación del cáncer: this compound se utiliza para estudiar la inhibición de la farnesilación de Ras, que es crucial para la función de las proteínas Ras oncogénicas.

Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos inhibidores de la farnesiltransferasa con mayor eficacia y selectividad.

Mecanismo De Acción

FTI-2148 ejerce sus efectos inhibiendo la actividad de la farnesiltransferasa, una enzima responsable de la farnesilación de proteínas. La farnesilación es una modificación postraduccional que implica la adición de un grupo farnesil al residuo de cisteína terminal C de las proteínas diana. Esta modificación es esencial para la correcta localización y función de estas proteínas .

This compound se une al sitio activo de la farnesiltransferasa, evitando que la enzima catalice la reacción de farnesilación. Esta inhibición interrumpe la localización de la membrana y la función de las proteínas farnesiladas, como Ras, lo que lleva a la inhibición del crecimiento celular y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

FTI-2148 se compara con otros inhibidores de la farnesiltransferasa, como:

Zarnestra (Tipifarnib): Un inhibidor de la farnesiltransferasa que actualmente se encuentra en ensayos clínicos avanzados para el tratamiento de varios tipos de cáncer.

This compound es único en su estructura peptidomimética que contiene imidazol, lo que le proporciona una alta selectividad para la farnesiltransferasa sobre la geranilgeraniltransferasa .

Actividad Biológica

FTI-2148 is a synthetic, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in oncogenic signaling pathways. This compound has garnered attention for its potent antitumor activity across various preclinical models, demonstrating its potential as a therapeutic agent in cancer treatment.

This compound selectively inhibits farnesyltransferase, which is essential for the farnesylation of proteins such as H-Ras, a well-known oncogene implicated in numerous cancers. The compound binds to the active site of farnesyltransferase, preventing the transfer of a farnesyl group to its substrate proteins. This inhibition disrupts the localization and function of these proteins, which is crucial for tumor growth and survival.

- Selectivity : this compound exhibits significant selectivity for farnesyltransferase over geranylgeranyltransferase I, with an inhibitory concentration (IC50) of 1.4 nM for farnesyltransferase compared to 1700 nM for geranylgeranyltransferase I.

Antitumor Efficacy

Research has demonstrated that this compound effectively inhibits the growth of cancer cells that rely on farnesylated proteins. Studies indicate that it can suppress oncogenic signaling pathways, leading to reduced tumor growth both in vitro and in vivo.

Key Findings from Preclinical Studies

- Tumor Growth Inhibition : this compound has shown potent inhibition of human tumor growth in nude mice models .

- Combination Therapy : The efficacy of this compound is enhanced when used in combination with cytotoxic agents, suggesting that it may be more beneficial than monotherapy .

- Protein Interaction Studies : It has been noted to inhibit the farnesylation of specific proteins like HDJ2 in RAS-transformed NIH3T3 cells, indicating its potential utility in targeting RAS-driven malignancies.

Comparative Efficacy

This compound is compared with other inhibitors based on selectivity and potency:

| Compound | IC50 (nM) Farnesyltransferase | IC50 (nM) Geranylgeranyltransferase I | Selectivity Ratio |

|---|---|---|---|

| This compound | 1.4 | 1700 | 1214 |

| FTI-276 | 30 | 1000 | 33 |

| GGTI-2154 | 46 | 1500 | 32.6 |

This table illustrates the superior selectivity and potency of this compound compared to other similar compounds, highlighting its potential as a more effective therapeutic option.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

- Study on Tumor Models : In a study published in Cancer Research, this compound was shown to significantly reduce tumor size in xenograft models, demonstrating its capability to inhibit tumor growth effectively .

- Cellular Mechanisms : Further investigations revealed that this compound affects downstream mitogen-activated protein kinase pathways by inhibiting the processing of oncogenic H-Ras, which is crucial for cell proliferation and survival.

Propiedades

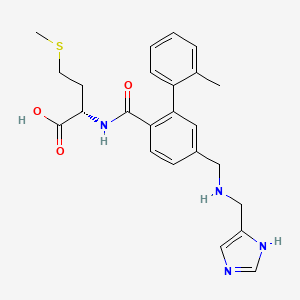

IUPAC Name |

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAYTGUTXCHSV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.